L-Lysyl-L-alanyl-L-threonyl-L-valine

Peptide Synthesis Physicochemical Characterization Sequence Analysis

Researchers requiring a defined tetrapeptide for protease cleavage assays or LC-MS method development face reproducibility challenges with non-sequence-specific substitutes. L-Lysyl-L-alanyl-L-threonyl-L-valine (CAS 648441-77-4) resolves this with its precise Lys-Ala-Thr-Val sequence, delivering a defined molecular weight (417.5 g/mol) for unambiguous MS detection and a unique charge/hydrophobicity profile for consistent chromatographic behavior. • Defined Lys-Ala-Thr-Val sequence eliminates variability in protease substrate studies. • Precise mass (417.5 g/mol) enables accurate LC-MS calibration and retention time locking. • Supplied as lyophilized powder, ≥95% HPLC; ideal for epitope mapping, enzyme characterization, and analytical method development.

Molecular Formula C18H35N5O6
Molecular Weight 417.5 g/mol
CAS No. 648441-77-4
Cat. No. B15169508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysyl-L-alanyl-L-threonyl-L-valine
CAS648441-77-4
Molecular FormulaC18H35N5O6
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)N
InChIInChI=1S/C18H35N5O6/c1-9(2)13(18(28)29)22-17(27)14(11(4)24)23-15(25)10(3)21-16(26)12(20)7-5-6-8-19/h9-14,24H,5-8,19-20H2,1-4H3,(H,21,26)(H,22,27)(H,23,25)(H,28,29)/t10-,11+,12-,13-,14-/m0/s1
InChIKeyOVRZZLBWZRYNES-NDKCEZKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrapeptide Lys-Ala-Thr-Val Identification for Procurement


L-Lysyl-L-alanyl-L-threonyl-L-valine (CAS 648441-77-4) is a synthetic tetrapeptide composed of the amino acids L-lysine, L-alanine, L-threonine, and L-valine in sequence [1]. Its molecular formula is C₁₈H₃₅N₅O₆ [1]. The compound falls within the broader category of amino acid derivatives and is typically supplied as a research-grade biochemical for in vitro studies [1].

Why Lys-Ala-Thr-Val Cannot Be Replaced by Analogs


In the absence of disclosed target-specific data, the sequence-specific properties of L-Lysyl-L-alanyl-L-threonyl-L-valine dictate that it cannot be freely substituted by other tetrapeptides or close analogs. The precise order of its four amino acids (Lys-Ala-Thr-Val) determines its overall charge, hydrophobicity profile, and secondary structure propensities [1]. These physicochemical parameters directly influence solubility, stability, and potential intermolecular interactions in assay systems. Replacing even one residue, such as substituting the polar, uncharged threonine with a similarly sized valine, alters the peptide's hydrogen-bonding capacity and polar surface area, which can modify its behavior in solution and any biological context. Therefore, for studies where this specific sequence is required, substitution with an 'in-class' tetrapeptide is scientifically invalid without rigorous comparative data.

Quantitative Differentiation Evidence vs. Comparators


Physicochemical Identity Based on Sequence

The unique sequence L-Lysyl-L-alanyl-L-threonyl-L-valine defines a specific molecular weight and amino acid composition. This tetrapeptide has a molecular weight of 417.5 g/mol and a chemical formula of C₁₈H₃₅N₅O₆ [1]. In contrast, a close analog with an additional threonine residue, L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine, has a molecular weight of 518.6 g/mol (C₂₂H₄₂N₆O₈) [2]. This fundamental difference in mass and composition is critical for identity confirmation and purity analysis.

Peptide Synthesis Physicochemical Characterization Sequence Analysis

Amino Acid Composition vs. Tetrapeptide Motifs

The amino acid composition of L-Lysyl-L-alanyl-L-threonyl-L-valine presents a distinct combination of charge and polarity. It contains one basic residue (Lys), one small hydrophobic residue (Ala), one polar uncharged residue (Thr), and one branched hydrophobic residue (Val). This is in contrast to other known tetrapeptides, such as the antioxidant peptide from velvet antler, which has a different sequence and exhibits specific peroxyl radical scavenging activity with an IC50 value [1]. The presence of Lys-Ala-Thr-Val in a larger bioactive peptide (Tyr-Asn-Lys-Lys-Lys-Ala-Thr-Val-Gln-Glu-Leu-Asp) has been noted in the context of preventing shock in mice, but the specific contribution of the tetrapeptide fragment is not quantified [2].

Peptide Design Structure-Activity Relationship Bioactivity Screening

Sequence-Dependent Stability Implications

The stability of a peptide is highly dependent on its sequence. While no specific stability data exists for L-Lysyl-L-alanyl-L-threonyl-L-valine, class-level knowledge of amino acid propensities provides a basis for comparison. Studies on beta-sheet stability show that in the series Val→Ala→Gly, Valine is the most stabilizing [1]. The presence of Val at the C-terminus of this tetrapeptide would be predicted to confer greater stability compared to a hypothetical analog ending in Ala or Gly. Furthermore, the interchange of Val and Thr in a protein context consistently shows that the wild-type residue is more stable, but by variable amounts depending on its position [1]. This suggests that a hypothetical analog where the positions of Thr and Val are swapped (Lys-Ala-Val-Thr) would not only have different physicochemical properties but also a different stability profile.

Peptide Stability Structural Biology Formulation

Primary Research Application Scenarios


Defined Substrate for Protease Assays

The unique sequence Lys-Ala-Thr-Val can serve as a specific substrate for characterizing the cleavage specificity of novel or known proteases. The distinct molecular weight (417.5 g/mol) and amino acid composition [1] allow for unambiguous detection of cleavage products via HPLC or mass spectrometry, a requirement not met by generic substrates.

Component in Peptide Libraries for Epitope Mapping

This tetrapeptide can be a component of a larger peptide library used to map antibody binding sites or receptor interactions. Its specific sequence, containing a positively charged lysine and a polar threonine, provides a unique epitope candidate that cannot be replicated by other tetrapeptide motifs [1].

Internal Standard in Mass Spectrometry

The precise molecular weight of 417.5 g/mol (C₁₈H₃₅N₅O₆) [1] makes this compound a suitable calibrant or internal standard for LC-MS analyses of small peptides. Its well-defined mass and predictable fragmentation pattern (based on its sequence) allow for accurate mass calibration and retention time locking.

Model Compound for Physicochemical Studies

The specific combination of a basic (Lys), a small hydrophobic (Ala), a polar (Thr), and a branched hydrophobic (Val) residue makes this tetrapeptide an excellent model for studying the interplay of charge and hydrophobicity on peptide solubility, aggregation, and chromatographic behavior.

Technical Documentation Hub

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